9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester
Description
This compound is a structured triglyceride analog featuring a glycerol backbone esterified at positions 2 and 3 with decanoic acid (C10:0) chains and at position 1 with oleic acid (C18:1, 9Z). Its IUPAC name reflects the cis-configuration of the double bond in the oleate moiety and the esterification pattern.
Properties
IUPAC Name |
2,3-di(decanoyloxy)propyl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H76O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-28-31-34-40(43)46-37-38(47-41(44)35-32-29-25-15-12-9-6-3)36-45-39(42)33-30-27-24-14-11-8-5-2/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPUCWOBELVDPZ-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H76O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175793 | |
| Record name | 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20299-65-4 | |
| Record name | 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester typically involves esterification reactions. One common method includes the reaction of 9-octadecenoic acid (oleic acid) with 2,3-dihydroxypropyl didodecanoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The double bond in the oleic acid moiety can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester involves its interaction with lipid bilayers and proteins. The ester groups can undergo hydrolysis to release fatty acids, which can then participate in various metabolic pathways. The compound’s long hydrocarbon chains allow it to integrate into lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Structural Variations
A. Chain Length and Saturation
- User’s Compound: Two decanoate (C10:0) esters and one oleate (C18:1, 9Z) ester.
- 1,2-Laurin-3-Olein (C45H84O6) : Two laurate (C12:0) esters and one oleate. Exhibits a lipid number of TG (12:0/12:0/18:1), commonly used in lipid research .
- 2,3-Di(hexadecanoyloxy)propyl (E)-octadec-9-enoate (C53H100O6): Two palmitate (C16:0) esters and one elaidate (C18:1, 9E trans). The trans double bond increases rigidity and melting point .
- Triolein (C57H98O6) : Three oleate esters. Liquid at room temperature due to cis unsaturation, widely used in nutritional and pharmaceutical studies .
B. Functional Group Modifications
- 9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester (C21H40O4): Retains two hydroxyl groups on glycerol, enhancing polarity and solubility in aqueous systems. Used in emulsifiers and cosmetic formulations .
Physical and Chemical Properties
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